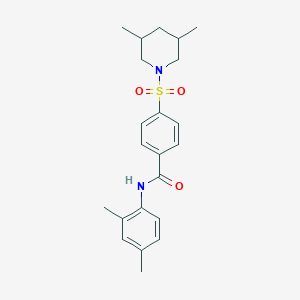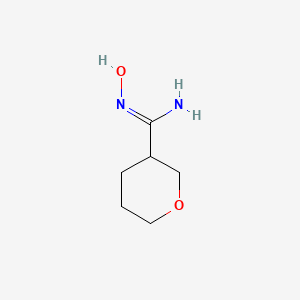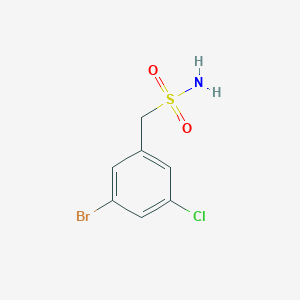
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide, also known as CP-945,598, is a synthetic compound that has been studied for its potential use in treating various medical conditions.
Mechanism of Action
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide works by binding to and activating the alpha-2 adrenergic receptor, which is a type of receptor found in the brain and other parts of the body. This receptor is involved in the regulation of various physiological processes, including pain perception, anxiety, and mood. By activating this receptor, 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide can modulate the activity of various neurotransmitters in the brain, which can lead to its therapeutic effects.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of certain neurotransmitters in the brain that are associated with pain perception, such as substance P and glutamate. It has also been shown to increase the levels of certain neurotransmitters in the brain that are associated with mood regulation, such as norepinephrine and dopamine.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide is that it has been shown to have therapeutic effects in animal models of pain, anxiety, and depression. This makes it a potentially useful compound for further study in these areas. One limitation of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide is that it has only been studied in animal models, and its effects in humans are not yet known. In addition, more research is needed to determine the optimal dosing and administration of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide for therapeutic use.
Future Directions
There are several future directions for the study of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide. One direction is to further investigate its potential use in treating pain, anxiety, and depression in humans. This could involve clinical trials to determine its safety and efficacy in these populations. Another direction is to explore its potential use in treating other medical conditions, such as addiction and sleep disorders. Finally, more research is needed to determine the optimal dosing and administration of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide for therapeutic use.
Synthesis Methods
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzonitrile with methylamine, followed by the reaction of the resulting compound with 2-pyridinecarboxaldehyde. The final step involves the reaction of the intermediate compound with azetidine-3-carboxylic acid to yield 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide.
Scientific Research Applications
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been studied for its potential use in treating various medical conditions, including pain, anxiety, and depression. It has been shown to have analgesic effects in animal models of pain, and it has also been shown to reduce anxiety-like behavior in rats. In addition, 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been studied for its potential use in treating depression, as it has been shown to increase the levels of certain neurotransmitters in the brain that are associated with mood regulation.
properties
IUPAC Name |
3-(3-chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21(16-12-22(13-16)17-7-2-3-10-20-17)18(23)9-8-14-5-4-6-15(19)11-14/h2-7,10-11,16H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVVMCABQFRLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2545011.png)

![3-[(2-ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2545013.png)

![tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2545015.png)



![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545020.png)
![N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2545021.png)
![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/no-structure.png)


